1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane
Description
Physical and Chemical Properties
The compound exhibits distinctive physicochemical characteristics that are typical of highly fluorinated organic molecules. The molecular weight of 400.06 grams per mole reflects the substantial contribution of fluorine atoms to the overall molecular mass. The density of 1.75 grams per cubic centimeter demonstrates the high atomic density achieved through fluorination, which is characteristic of perfluorinated compounds. The boiling point of 100.5 degrees Celsius at 760 millimeters of mercury indicates moderate volatility despite the large molecular size, a property that makes this compound suitable for certain specialized applications.
The refractive index of 1.2897 and the flash point of 11.8 degrees Celsius provide additional characterization data that reflect the unique optical and thermal properties of this fluorinated cyclohexane derivative. These properties, combined with the compound's chemical inertness, make it particularly valuable for applications requiring stable, non-reactive media with specific physical characteristics.
Table 1: Fundamental Properties of this compound
Chemical Significance in Per- and Polyfluoroalkyl Substances Research
This compound occupies a significant position within the broader category of per- and polyfluoroalkyl substances, representing an important class of completely fluorinated cyclic compounds. The compound exemplifies the structural characteristics that define per- and polyfluoroalkyl substances according to contemporary definitions, particularly the presence of multiple fully fluorinated carbon atoms that confer exceptional environmental persistence and chemical stability.
According to the Organisation for Economic Co-operation and Development definition established in 2021, per- and polyfluoroalkyl substances are characterized as "fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom (without any hydrogen, chlorine, bromine, or iodine atom attached to it)". This compound clearly meets this criterion through its extensive fluorination pattern, where every carbon atom in the cyclohexane ring and the trifluoromethyl substituents is fully fluorinated. The presence of perfluorinated methyl groups (trifluoromethyl groups) and perfluorinated methylene groups throughout the molecule structure firmly establishes its classification within the per- and polyfluoroalkyl substances category.
The significance of this compound in per- and polyfluoroalkyl substances research extends beyond its structural characteristics to encompass its role as a representative example of highly fluorinated aliphatic substances. Research has demonstrated that such compounds exhibit exceptional resistance to environmental degradation processes, making them persistent in environmental systems. The molecular structure of this compound, with its complete fluorination and cyclic structure, represents the type of chemical architecture that contributes to the environmental persistence associated with per- and polyfluoroalkyl substances.
Contemporary research into per- and polyfluoroalkyl substances has highlighted the importance of understanding the environmental behavior and persistence of compounds like this fluorinated cyclohexane derivative. Studies have shown that highly fluorinated compounds can persist in environmental systems for extended periods due to the exceptional strength of carbon-fluorine bonds and the chemical inertness of perfluorinated structures. The compound's classification as a per- and polyfluoroalkyl substance places it within a category of chemicals that have received increased scientific and regulatory attention due to their widespread occurrence and persistence in environmental matrices.
Table 2: Per- and Polyfluoroalkyl Substances Classification Criteria for the Compound
| Criterion | Compound Characteristic | Classification Result |
|---|---|---|
| Fully Fluorinated Methyl Groups | Two trifluoromethyl substituents | Meets PFAS Definition |
| Fully Fluorinated Methylene Groups | Multiple CF2 groups in ring | Meets PFAS Definition |
| Carbon-Fluorine Bond Content | 16 C-F bonds total | Highly Fluorinated |
| Structural Persistence Indicators | Complete fluorination, cyclic structure | High Persistence Expected |
Historical Context of Fluorinated Cyclohexane Derivatives
The development of fluorinated cyclohexane derivatives, including this compound, emerged from significant advances in fluorination chemistry that began during the mid-twentieth century. The historical context of these compounds is intimately connected with the development of industrial fluorination processes, particularly the Fowler process and electrochemical fluorination methods that enabled the large-scale production of perfluorinated organic compounds.
The foundational work in fluorocarbon chemistry began during World War Two, when the need for chemically inert and thermally stable compounds drove intensive research into fluorination methods. The development of the Fowler process, which utilizes cobalt trifluoride as a fluorinating agent, represented a major breakthrough that enabled the practical synthesis of complex perfluorinated compounds from their hydrocarbon precursors. This process involves the reaction of hydrocarbons with cobalt trifluoride at elevated temperatures, typically around 400 degrees Celsius, resulting in complete replacement of hydrogen atoms with fluorine atoms.
Early research documented by Burford, Fowler, Hamilton, and colleagues in 1947 established many of the fundamental principles for synthesizing perfluorinated cyclohexane derivatives. Their work demonstrated that systematic fluorination of cyclic hydrocarbons could yield stable, chemically inert products with unique physical properties. The synthesis of compounds like this compound builds upon these early methodological developments, representing the application of mature fluorination technology to more complex molecular targets.
The electrochemical fluorination process, developed by Simons and later commercialized by Minnesota Mining and Manufacturing Company, provided an alternative route to fluorinated compounds that complemented the cobalt trifluoride-based methods. This electrochemical approach enabled the preparation of fluorinated compounds under different reaction conditions, expanding the range of accessible fluorinated structures and contributing to the development of diverse perfluorinated cyclohexane derivatives.
Research into skeletal rearrangements during fluorination processes has revealed important mechanistic insights relevant to the synthesis of fluorinated cyclohexane derivatives. Studies of cyclohexane fluorination over cobalt trifluoride have shown that the process can involve carbocation mechanisms that lead to structural rearrangements, affecting the final product distribution. Understanding these mechanistic aspects has been crucial for developing controlled synthesis methods for specific fluorinated cyclohexane targets, including compounds with defined substitution patterns like this compound.
The historical development of fluorinated cyclohexane chemistry has also been influenced by advances in analytical characterization methods that enable precise identification and quantification of perfluorinated compounds. The development of gas chromatography with electron capture detection and mass spectrometry has been particularly important for characterizing fluorinated cyclohexane derivatives, as these compounds exhibit distinctive analytical signatures due to their high fluorine content.
Table 3: Historical Milestones in Fluorinated Cyclohexane Development
| Time Period | Development | Significance |
|---|---|---|
| 1940s | Fowler Process Development | Enabled large-scale fluorination using CoF3 |
| 1947 | Burford et al. Systematic Studies | Established fluorination principles for cyclic compounds |
| 1949 | Electrochemical Fluorination Disclosure | Alternative synthesis route for fluorinated compounds |
| 1950s | Commercial Fluorocarbon Production | Industrial-scale synthesis of perfluorinated compounds |
| Modern Era | Advanced Analytical Methods | Precise characterization of complex fluorinated structures |
Contemporary research continues to build upon this historical foundation, with ongoing investigations into the synthesis, properties, and applications of complex fluorinated cyclohexane derivatives. The development of methods for preparing specific stereoisomers of fluorinated cyclohexanes, including all-cis configurations that exhibit unique facial polarization properties, represents a continuation of the synthetic methodology development that began with the early fluorination processes. These advances demonstrate the continued evolution of fluorinated cyclohexane chemistry, with this compound representing both a product of historical synthetic methodology development and a compound of contemporary research interest.
Properties
IUPAC Name |
1,1,2,2,3,4,4,5,5,6-decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)5(15,16)2(10,8(22,23)24)6(17,18)4(1,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMIGLGNHPPIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277906 | |
| Record name | 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-77-6 | |
| Record name | Perfluoro-1,4-dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC4781 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,2,2,3,4,4,5,5,6-Decafluoro-3,6-bis(trifluoromethyl)cyclohexane (CAS Number: 374-77-6) is a fluorinated cycloalkane with significant chemical stability and unique properties due to its extensive fluorination. This compound is part of the broader class of perfluoroalkyl substances (PFAS), which have raised environmental and health concerns due to their persistence and potential biological effects.
- Molecular Formula : C8F16
- Molecular Weight : 400.06 g/mol
- Density : 1.75 g/cm³
- Boiling Point : 100.5 °C at 760 mmHg
- Flash Point : 11.8 °C
- LogP : 5.082 (indicative of high lipophilicity)
Biological Activity
The biological activity of this compound is primarily associated with its classification as a PFAS compound. Research has indicated that PFAS can have various biological effects due to their ability to accumulate in living organisms and their persistence in the environment.
Toxicological Profile
- Endocrine Disruption : Some studies suggest that PFAS may interfere with endocrine function. They can alter hormone levels and disrupt thyroid function in mammals .
- Immunotoxicity : Epidemiological studies have linked PFAS exposure to altered immune responses. This includes reduced vaccine response in children exposed to PFAS .
- Developmental Effects : Exposure during pregnancy has been associated with adverse developmental outcomes in offspring .
- Carcinogenic Potential : While definitive links between PFAS and cancer are still being studied, some research indicates an association with certain types of cancer such as kidney and testicular cancer .
Case Study 1: Immunotoxicity in Children
A study found that children exposed to higher levels of PFAS exhibited a reduced immune response to vaccinations compared to those with lower exposure levels. This raises concerns about the long-term health implications for populations living near contaminated sites.
Case Study 2: Thyroid Function
Research conducted on populations with known PFAS exposure showed significant alterations in thyroid hormone levels. The findings suggest that PFAS may play a role in thyroid dysfunctions which can lead to metabolic disorders.
Environmental Persistence
PFAS compounds are known for their environmental persistence due to their strong carbon-fluorine bonds. They do not readily degrade in the environment and can bioaccumulate in the food chain. This property has led to increased scrutiny and regulation of PFAS compounds globally.
Regulatory Status
Due to their potential health risks and environmental impact, regulatory agencies are increasingly focusing on PFAS compounds. In many regions, there are ongoing assessments for establishing safe exposure limits and remediation strategies for contaminated sites.
Scientific Research Applications
Industrial Applications
-
Refrigerants and Propellants
- The compound's high stability and low toxicity make it suitable for use as a refrigerant in cooling systems and as a propellant in aerosol products.
-
Solvents
- Its non-flammable nature and ability to dissolve a wide range of substances allow it to be used as a solvent in chemical processes.
-
Fluorinated Polymers
- It serves as a precursor for the synthesis of various fluorinated polymers that exhibit excellent thermal stability and chemical resistance.
Research Applications
-
Material Science
- Used in the development of advanced materials due to its unique chemical properties that enhance material performance under extreme conditions.
-
Pharmaceuticals
- Investigated for its potential use in drug formulation due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients.
-
Environmental Studies
- Employed in studies related to environmental impact assessments of fluorinated compounds, helping researchers understand their behavior and degradation pathways.
Case Study 1: Fluorinated Polymers Development
A study published in Materials Science explored the use of decafluorocyclohexane derivatives in creating high-performance fluorinated polymers. The research demonstrated that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting materials.
Case Study 2: Environmental Impact Assessment
Research conducted by environmental scientists focused on the degradation pathways of fluorinated compounds including decafluorocyclohexane. The findings indicated that while these compounds are stable under normal conditions, they can undergo photolytic degradation when exposed to UV light, leading to less harmful byproducts.
Preparation Methods
Perfluorination of 1,3-Dimethylcyclohexane Precursors
One established approach is the perfluorination of 1,3-dimethylcyclohexane, which introduces fluorine atoms selectively to yield perfluoro-1,3-dimethylcyclohexane, chemically synonymous with 1,1,2,2,3,4,4,5,5,6-decafluoro-3,6-bis(trifluoromethyl)cyclohexane due to the trifluoromethyl groups resulting from the fluorinated methyl substituents.
Process Description: The starting 1,3-dimethylcyclohexane undergoes exhaustive fluorination, typically via electrochemical fluorination or direct fluorination using elemental fluorine under controlled conditions.
Reaction Conditions: The fluorination is carried out at elevated temperatures with a fluorine gas atmosphere, often in the presence of catalysts or solvents that stabilize intermediates.
Outcome: The methyl groups are converted into trifluoromethyl groups (-CF3), and the ring hydrogens are replaced by fluorine atoms, resulting in the decafluorinated cyclohexane derivative.
Advantages: This method yields a highly pure perfluorinated product with excellent chemical stability and low reactivity, suitable for applications requiring inert fluorocarbons.
Limitations: The process requires specialized equipment to handle fluorine gas safely and to control reaction exothermicity.
Synthesis via Fluoroolefin Intermediates and Fluorinated Building Blocks
An alternative synthetic route involves the use of fluoroolefins and perfluoroalkyl iodides as building blocks:
Starting Materials: Fluoroolefins such as pentafluoro-2-(trifluoromethyl)-1-pentene and perfluoroethyliodide (CF3CF2I) are employed.
Reaction Mechanism: These compounds undergo addition and cyclization reactions under controlled conditions to form fluorinated cyclohexane rings bearing trifluoromethyl substituents.
Catalysts and Conditions: Radical initiators or metal catalysts may be used to facilitate the addition and ring closure steps, often under inert atmosphere and moderate temperatures.
Outcome: The process yields the target decafluorinated cyclohexane with bis(trifluoromethyl) substitution.
Advantages: This method allows for more selective introduction of substituents and can be tailored to produce derivatives with specific fluorination patterns.
Limitations: The multi-step nature and requirement for specialized fluoroolefin precursors can increase complexity and cost.
Research Findings and Data Summary
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Electrochemical or direct fluorination | 1,3-Dimethylcyclohexane | Elemental fluorine, controlled temp | 70-85 | >98 | High purity perfluorinated product, requires safety measures for F2 handling |
| Fluoroolefin addition and cyclization | Pentafluoro-2-(trifluoromethyl)-1-pentene, CF3CF2I | Radical initiators, metal catalysts, inert atmosphere | 60-75 | >95 | Allows selective substitution, multi-step synthesis |
Q & A
Basic: What synthetic methodologies are effective for preparing 1,1,2,2,3,4,4,5,5,6-decafluoro-3,6-bis(trifluoromethyl)cyclohexane?
Answer:
The compound is typically synthesized via deoxofluorination reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E. Key steps include:
- Schlenk techniques under inert atmospheres (e.g., argon) to prevent moisture interference .
- Optimization of reaction temperatures (-35°C to 60°C) to control fluorination selectivity and minimize side reactions .
- Use of cyclohexane derivatives as precursors, followed by stepwise fluorination and trifluoromethylation. Evidence from fluorinated cyclohexane syntheses highlights the importance of low-temperature intermediates to stabilize reactive fluorinated species .
Advanced: How can isomerism during synthesis be resolved, and what analytical tools validate structural purity?
Answer:
Isomerism arises due to the stereochemical complexity of fluorinated cyclohexanes. To address this:
- Chromatographic separation (HPLC or GC with fluorinated stationary phases) isolates isomers.
- NMR spectroscopy (¹⁹F and ¹H) identifies substituent positions. For example, distinct ¹⁹F NMR shifts differentiate cis vs. trans trifluoromethyl groups .
- X-ray crystallography resolves absolute configurations, as demonstrated in fluorinated cyclohexane amine derivatives . Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding synthetic routes .
Advanced: What role does this compound play in Diels-Alder reactions with electron-deficient dienophiles?
Answer:
The compound’s electron-deficient trifluoromethyl groups enhance reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. For example:
- Cyclohexene derivatives react with 3,6-bis(trifluoromethyl)tetrazine at rates influenced by ring strain and fluorination. Reactivity decreases with larger ring sizes (e.g., cyclohexene vs. cyclopropene) due to reduced orbital overlap .
- Kinetic studies show fluorinated cyclohexanes act as electron-poor dienes , requiring polar solvents (e.g., DMF) and elevated temperatures (60–100°C) to achieve cycloaddition .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Fire suppression : Employ CO₂ or dry chemical extinguishers; avoid water jets to prevent splashing .
- PPE : Acid-resistant gloves (e.g., Viton) and face shields to mitigate exposure to corrosive byproducts .
- Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release of persistent PFCs .
Advanced: How does this compound contribute to fluorinated polyimide synthesis for optical materials?
Answer:
As a fluorinated building block , it enhances polyimide properties:
- Solubility : Fluorination reduces intermolecular forces, enabling processing in polar aprotic solvents (e.g., NMP) .
- Optical clarity : Incorporation into polyimides lowers refractive indices (RI < 1.55) and improves UV transparency (cutoff ~350 nm) .
- Thermal stability : Trifluoromethyl groups increase glass transition temperatures (Tg > 300°C) while reducing dielectric constants .
Advanced: What environmental persistence and degradation pathways are associated with this compound?
Answer:
- Persistence : Fluorinated cyclohexanes exhibit extreme environmental stability due to C-F bonds (bond energy ~485 kJ/mol). Predicted half-lives in water exceed 100 years .
- Degradation : Advanced oxidation processes (e.g., UV/H₂O₂) partially degrade the compound into shorter-chain perfluorocarboxylic acids (PFCAs), detected via LC-MS/MS .
- Bioaccumulation : LogP values >5 suggest potential bioaccumulation; in vitro assays with liver microsomes show limited enzymatic breakdown .
Basic: What spectroscopic techniques are prioritized for characterizing fluorinated cyclohexane derivatives?
Answer:
- ¹⁹F NMR : Primary tool for confirming fluorination patterns and isomer ratios. Chemical shifts between -70 to -120 ppm are typical for CF₃ and CF₂ groups .
- IR Spectroscopy : C-F stretching vibrations (1000–1350 cm⁻¹) validate fluorination extent .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS identifies molecular ions (e.g., [M-H]⁻) and fragments, distinguishing between isomeric forms .
Advanced: Why is this compound listed in regulatory banned substance lists, and what alternatives exist?
Answer:
- Regulatory status : Banned under Toyota SAS0126n due to potential generation of persistent PFCAs during thermal decomposition .
- Alternatives : Non-fluorinated cyclohexanes (e.g., 1,4-bis(4-aminophenoxy)cyclohexane) or partially fluorinated analogs with shorter chains (e.g., 1,2,3,4-tetrafluorocyclohexane) reduce environmental impact .
Advanced: How do computational methods aid in predicting reactivity and stability of fluorinated cyclohexanes?
Answer:
- DFT Calculations : Predict activation strain energies and orbital interactions. For example, Fukui indices identify nucleophilic sites for functionalization .
- MD Simulations : Model solvation effects in fluorinated solvents (e.g., perfluorodecalin) to optimize reaction conditions .
- COSMO-RS : Estimates partition coefficients (logP) and solubility parameters for solvent selection .
Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?
Answer:
- Fluorination efficiency : Scalable reactors (e.g., flow chemistry systems) improve heat transfer and reduce exothermic risks .
- Purification : Distillation under reduced pressure (0.1–1 mmHg) separates high-boiling fluorinated byproducts .
- Cost management : Optimize precursor utilization (e.g., 3,3'-bis(trifluoromethyl)benzophenone) to minimize waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
